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Compound of Interest

Compound Name: BGB-290

Cat. No.: B1191590 Get Quote

This technical guide provides a comprehensive overview of early clinical trial data for

pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[1]

[2][3][4] The information is intended for researchers, scientists, and drug development

professionals, with a focus on quantitative data, experimental protocols, and the underlying

mechanism of action.

Mechanism of Action
Pamiparib selectively binds to and inhibits PARP enzymes, which are critical for the repair of

DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By

inhibiting PARP, pamiparib leads to an accumulation of unrepaired SSBs, which can then

generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells

with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those

with BRCA1/2 mutations, this accumulation of DNA damage leads to genomic instability and

cell death, a concept known as synthetic lethality.[1] Beyond catalytic inhibition, pamiparib also

"traps" PARP enzymes on damaged DNA, forming PARP-DNA complexes that are highly toxic

to cancer cells.[1][5]
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Caption: Mechanism of action of Pamiparib.
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Pharmacokinetics and Pharmacodynamics
Pamiparib is an orally bioavailable inhibitor of PARP.[2] Early clinical studies have

characterized its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetics
Pamiparib is rapidly absorbed after oral administration, with a time to maximum plasma

concentration (Cmax) of approximately 1-2 hours.[6] It exhibits a dose-dependent increase in

exposure and has a half-life that supports twice-daily dosing.[6] Co-administration with a strong

CYP3A inducer like rifampin can reduce pamiparib exposure, while a strong CYP3A inhibitor

like itraconazole does not have a significant effect.[6]

Table 1: Single-Dose Pharmacokinetic Parameters of Pamiparib

Parameter Value Reference

Median Tmax (hours) 1.00 - 3.05 [7]

Geometric Mean t1/2 (hours) 28.7 [7]

Apparent Clearance (CL/F)

(L/h)
~2.2 [7]

Pharmacodynamics
Preclinical studies have shown that pamiparib is a potent inhibitor of PARP1 and PARP2 with

IC50 values of 0.83 nM and 0.11 nM, respectively, in biochemical assays.[3] In cellular assays,

it inhibits intracellular PARP activity with an IC50 of 0.24 nM and demonstrates strong DNA-

trapping activity with an EC50 of 13 nM.[3][5] In a clinical setting, a dose-dependent inhibition

of poly(ADP-ribose) synthesis in peripheral blood mononuclear cells was observed, with

sustained inhibition of approximately 80% at doses of 10 mg or higher.[6]

Early Phase Clinical Efficacy
Early phase clinical trials have demonstrated the antitumor activity of pamiparib, particularly in

patients with germline BRCA1/2-mutated ovarian cancer.
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Table 2: Efficacy of Pamiparib in Germline BRCA1/2-Mutated Ovarian Cancer (NCT03333915)

Endpoint
Platinum-Sensitive
Ovarian Cancer
(PSOC)

Platinum-Resistant
Ovarian Cancer
(PROC)

Reference

Objective Response

Rate (ORR)

64.6% (95% CI: 53.3,

74.9)

31.6% (95% CI: 12.6,

56.6)
[8]

Disease Control Rate

(DCR)

95.1% (95% CI: 88.0,

98.7)

94.7% (95% CI: 74.0,

99.9)
[8]

Median Duration of

Response (DoR)

14.5 months (95% CI:

11.1, NE)
Not Reported [8]

Median Progression-

Free Survival (PFS)

15.2 months (95% CI:

10.35, NE)
Not Reported [8]

NE: Not Evaluable

Safety and Tolerability
Pamiparib has been generally well-tolerated in early clinical trials. The most common

treatment-emergent adverse events (TEAEs) are manageable and consistent with the PARP

inhibitor class.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Pamiparib

Adverse Event
Frequency (Dose
Escalation)

Frequency (Dose
Expansion)

Reference

Anemia 56.1% 63.0% [9]

Nausea 54.5% 49.3% [9]

Fatigue 48.5% 47.9% [9]

Dose-limiting toxicities observed in a dose-escalation study included neutropenia and

decreased neutrophil count.[10]
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Experimental Protocols
Representative Phase I/II Study Design (e.g.,
NCT03333915)
This study was a multicenter, open-label, Phase I/II trial designed to evaluate the safety,

tolerability, pharmacokinetics, and antitumor activity of pamiparib in patients with advanced

solid tumors.[4][11]

Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose

(MTD) and the recommended Phase II dose (RP2D) of pamiparib.[12] Patients received

escalating doses of pamiparib until dose-limiting toxicities were observed.[12] The starting

dose was 20 mg twice daily (BID).[12]

Phase II (Dose Expansion): This phase further evaluated the antitumor activity and safety of

pamiparib at the RP2D in specific patient cohorts, such as those with platinum-sensitive or

platinum-resistant ovarian cancer with germline BRCA1/2 mutations.[11] The RP2D was

established at 60 mg BID.[11]

Key Inclusion Criteria:

Patients with histologically or cytologically confirmed advanced or metastatic solid tumors.

For specific cohorts, documented germline BRCA1/2 mutation.

Adequate organ function.

Key Exclusion Criteria:

Prior treatment with a PARP inhibitor.

Untreated and/or active brain metastases.[11]

Assessments:

Safety: Monitored through adverse event reporting, physical examinations, vital signs, and

laboratory tests.[12]
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Efficacy: Tumor response was assessed according to Response Evaluation Criteria in Solid

Tumors (RECIST) v1.1.

Pharmacokinetics: Plasma samples were collected at various time points to determine

pamiparib concentrations.
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Representative Phase I/II Clinical Trial Workflow for Pamiparib
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Caption: A typical workflow for a Phase I/II clinical trial of Pamiparib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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